characterization of potassium (2-chloro-6-methoxyphenyl)trifluoroboranuide
characterization of potassium (2-chloro-6-methoxyphenyl)trifluoroboranuide
An In-Depth Technical Guide to the Synthesis and Characterization of Potassium (2-Chloro-6-methoxyphenyl)trifluoroboranuide
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of potassium (2-chloro-6-methoxyphenyl)trifluoroboranuide, a sterically hindered organoboron reagent. While direct literature on this specific molecule is not widely available, this document constructs a robust and scientifically grounded characterization framework based on established principles and data from analogous potassium aryltrifluoroborate salts. This guide is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry, offering both theoretical insights and practical, field-proven protocols. We will delve into the nuances of its synthesis, the multifaceted approach required for its complete spectroscopic and structural elucidation, and its anticipated utility in modern cross-coupling chemistry.
Introduction: The Emerging Importance of Organotrifluoroborates
Potassium organotrifluoroborates have emerged as a superior class of nucleophilic boron reagents, finding extensive use in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][3][4] Their growing popularity stems from their remarkable stability to air and moisture, indefinite shelf-life, and ease of handling compared to their boronic acid counterparts, which can be prone to dehydration to form cyclic boroxine anhydrides.[5][6] The trifluoroborate moiety is an electron-donating group, which can influence the reactivity of the organic fragment.[7]
The subject of this guide, potassium (2-chloro-6-methoxyphenyl)trifluoroboranuide, presents a particularly interesting case due to its di-ortho-substituted aromatic ring. The presence of a chloro and a methoxy group flanking the carbon-boron bond is expected to impart unique steric and electronic properties, influencing its reactivity in cross-coupling reactions and making it a valuable building block for accessing complex molecular architectures. This guide will provide a predictive but experimentally sound pathway for its synthesis and a multi-technique approach for its definitive characterization.
Synthesis Pathway: From Boronic Acid to a Bench-Stable Salt
The most common and straightforward method for the preparation of potassium aryltrifluoroborates is the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂).[8][9] This one-pot procedure is typically high-yielding and results in a crystalline solid that can often be purified by simple recrystallization.[7][10]
Caption: General workflow for the synthesis of potassium aryltrifluoroborates.
Experimental Protocol: Synthesis
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Preparation: To a solution of 2-chloro-6-methoxyphenylboronic acid (1.0 eq) in a 4:1 mixture of methanol and water, add potassium hydrogen fluoride (KHF₂, 3.0-4.0 eq) in a single portion.
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Reaction: Stir the resulting mixture vigorously at room temperature. The progress of the reaction can be monitored by the precipitation of the potassium trifluoroborate salt, which is generally less soluble in the reaction mixture than the starting boronic acid.[11] A typical reaction time is 1-2 hours.
-
Isolation: Collect the precipitated white solid by vacuum filtration.
-
Purification: Wash the solid with cold methanol and then acetone to remove any unreacted starting materials and inorganic salts. Further purification can be achieved by recrystallization, often from a water/acetone mixture.[12]
-
Drying: Dry the purified solid under high vacuum to yield potassium (2-chloro-6-methoxyphenyl)trifluoroboranuide as a stable, free-flowing white powder.
Comprehensive Characterization
A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-pronged analytical approach is recommended.
Caption: A multi-technique workflow for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organotrifluoroborates in solution. A complete analysis involves acquiring spectra for ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei.[8][13]
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¹H NMR: The proton NMR spectrum will show the characteristic aromatic proton signals. Due to the substitution pattern, three distinct aromatic signals are expected, likely appearing as a triplet and two doublets. The methoxy group will present as a sharp singlet, typically around 3.8-4.0 ppm.
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. The carbon atom directly bonded to the boron (C-B) is of particular interest. Its resonance is often broad and may be difficult to observe without specific pulse sequences due to quadrupolar coupling with the boron nucleus.[8]
-
¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the formation of the trifluoroborate salt. It is expected to show a single, sharp resonance, as the three fluorine atoms are chemically equivalent. The chemical shift for aryltrifluoroborates typically appears between -130 and -150 ppm.[8]
-
¹¹B NMR: The boron NMR spectrum provides direct evidence of the boron environment. A quartet is expected due to the coupling between the ¹¹B nucleus and the three equivalent ¹⁹F nuclei (¹¹B-¹⁹F coupling).[8] A modified pulse sequence may be necessary to achieve good resolution.[13]
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Information Provided |
| ¹H | 7.0 - 7.5 (Aromatic), ~3.9 (OCH₃) | m, s | Aromatic substitution pattern, presence of methoxy group. |
| ¹³C | 110 - 160 (Aromatic), ~56 (OCH₃) | s | Carbon skeleton confirmation. C-B resonance confirms attachment point. |
| ¹⁹F | -130 to -150 | s (or q with ¹¹B coupling) | Definitive evidence of BF₃⁻ moiety.[8] |
| ¹¹B | ~3.0 - 6.0 | q (J-coupling with ¹⁹F) | Confirms tetracoordinate boron center.[8] |
Infrared (IR) Spectroscopy
IR spectroscopy will help identify the key functional groups. Strong absorption bands corresponding to the B-F stretching vibrations are characteristic of the trifluoroborate anion, typically appearing in the 950-1150 cm⁻¹ region. Other expected peaks include C-H stretches (aromatic and aliphatic), C=C aromatic ring stretches (~1400-1600 cm⁻¹), and C-O stretches from the methoxy group.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS), likely using electrospray ionization (ESI) in negative mode, should be used to confirm the molecular weight of the trifluoroboranuide anion, [(C₇H₆BClFO₃)⁻]. The observed isotopic distribution pattern will be characteristic of a molecule containing both chlorine and boron.
Physicochemical Properties
-
Melting Point: Potassium organotrifluoroborates are typically crystalline solids with high melting points, often decomposing at or above the melting temperature.[7] A sharp melting point is a good indicator of purity.
-
Solubility: These salts are generally soluble in polar solvents like acetone, acetonitrile, methanol, and water, but insoluble in non-polar solvents such as diethyl ether and hexanes.[10][11]
-
Stability: Potassium aryltrifluoroborates are known for their exceptional stability under atmospheric conditions, allowing for easy storage and handling without special precautions.[3][4][5] They are stable in alkaline solutions but can be hydrolyzed back to the boronic acid under acidic conditions.[7][14]
Single-Crystal X-ray Diffraction
The definitive proof of structure is obtained through single-crystal X-ray crystallography. This technique provides the precise three-dimensional arrangement of atoms in the solid state, confirming bond lengths, bond angles, and the overall molecular geometry.[12]
Protocol for Crystal Growth: Single crystals suitable for X-ray diffraction can typically be grown by the slow evaporation of a saturated solution of the compound.[12] For potassium organotrifluoroborates, a common and effective method is slow evaporation from a water/acetone mixture.[12]
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of potassium (2-chloro-6-methoxyphenyl)trifluoroboranuide is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds.[2][15] This reaction is a cornerstone of modern synthetic chemistry for constructing biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[2][6]
The presence of two ortho-substituents makes this reagent particularly useful for synthesizing sterically hindered biaryls. The reaction requires a palladium catalyst, a suitable phosphine ligand (e.g., SPhos, RuPhos), and a base.[6][16][17] The trifluoroborate salt acts as a stable precursor that slowly hydrolyzes in the reaction medium to generate the active boronic acid species, which then enters the catalytic cycle.[14] This slow-release mechanism can minimize unwanted side reactions like protodeboronation and homocoupling.[14]
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